REACTION_CXSMILES
|
O[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:12])[CH:8]=2)[N:3]=1
|
Name
|
|
Quantity
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45 g
|
Type
|
reactant
|
Smiles
|
OC1=NC2=CC=C(C=C2N=C1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 minutes
|
Duration
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20 min
|
Type
|
DISTILLATION
|
Details
|
The excess phosphorus oxychloride is thereupon distilled off
|
Type
|
ADDITION
|
Details
|
the residue is treated with 500 ml of ice-water
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water until it
|
Type
|
CUSTOM
|
Details
|
By crystallization from ethanol/water there
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC2=CC=C(C=C2N=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |